(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol
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Overview
Description
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol is an organic compound that features a methoxybenzyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol typically involves a multi-step reaction sequence. One common method starts with the protection of vanillin, followed by a condensation reaction with a suitable aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal.
Reduction: Formation of (E)-4-((4-methoxybenzyl)oxy)-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A compound with a similar methoxybenzyl group but different core structure.
4,6-bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Another compound with a similar vinyl group but different substituents.
Uniqueness
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(E)-4-[(4-methoxyphenyl)methoxy]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C13H18O3/c1-11(9-14)7-8-16-10-12-3-5-13(15-2)6-4-12/h3-7,14H,8-10H2,1-2H3/b11-7+ |
InChI Key |
HJZWTFHPFAOVDO-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C\COCC1=CC=C(C=C1)OC)/CO |
Canonical SMILES |
CC(=CCOCC1=CC=C(C=C1)OC)CO |
Origin of Product |
United States |
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